1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is an organic compound that features a complex structure with a chlorobenzyl group, a phenyl ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Chlorobenzyl Ether: The initial step involves the reaction of 4-chlorobenzyl chloride with a phenol derivative under basic conditions to form the chlorobenzyl ether.
Coupling with Furan-2-ylmethylamine: The chlorobenzyl ether is then reacted with furan-2-ylmethylamine in the presence of a suitable base to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The chlorobenzyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways.
Comparison with Similar Compounds
- 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-piperidinylmethyl)methanamine
- 1-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(2-furylmethyl)methanamine
Comparison: 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with different substituents. The furan ring can enhance the compound’s ability to participate in π-π stacking interactions and may influence its reactivity and stability.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18ClNO2/c20-17-8-6-15(7-9-17)14-23-18-4-1-3-16(11-18)12-21-13-19-5-2-10-22-19/h1-11,21H,12-14H2 |
InChI Key |
MZKBYQPFEPRQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CNCC3=CC=CO3 |
Origin of Product |
United States |
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